molecular formula C10H13NO B3050580 3-(Methylamino)-1-phenylpropan-1-one CAS No. 27152-62-1

3-(Methylamino)-1-phenylpropan-1-one

Cat. No. B3050580
CAS RN: 27152-62-1
M. Wt: 163.22 g/mol
InChI Key: CAIKBWLFBLRPJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound in the laboratory. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. It may also include its spectroscopic properties like IR, NMR, and mass spectra .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The synthesis of related compounds like 3-methylamino-1-benzyl alcohol from acetyl benzene through Mannich reaction and reduction with KBH4 has been explored. Optimal conditions for synthesis yield high purity and good overall yield (Zhe, 2015).
  • Chemical Structure Elucidation : In the study of phenylpropanoids from Ephedra sinica, advanced spectroscopic techniques were utilized to elucidate the structures of new compounds (Zhang et al., 2016).

Pharmaceutical Applications

  • Antitumor Activity : Tertiary aminoalkanol hydrochlorides, synthesized from a similar compound, were tested for antitumor activity, indicating potential in biologically active compounds (Isakhanyan et al., 2016).
  • Schiff Bases in Cancer Treatment : Schiff bases derived from compounds with similar structural features have been studied for their anticancer activities, showing potential against various cancer cell lines (Uddin et al., 2020).

Safety And Hazards

This includes the compound’s toxicity, flammability, and other hazards. It also includes precautions that need to be taken while handling and storing the compound .

Future Directions

This involves potential applications or research directions for the compound. It could include developing new synthetic methods, finding new reactions, or discovering new biological activities .

properties

IUPAC Name

3-(methylamino)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIKBWLFBLRPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328203
Record name 3-(methylamino)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-1-phenylpropan-1-one

CAS RN

27152-62-1
Record name 3-(methylamino)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RS Mestres - 2017 - e-space.mmu.ac.uk
This PhD thesis focuses on the development of “greener” synthetic methodologies in organic synthesis. Turning chemical production into a more sustainable industry - by reducing the …
Number of citations: 3 e-space.mmu.ac.uk
R Bolton - … and Radiopharmaceuticals: The Official Journal of …, 2001 - Wiley Online Library
This review reports recent methods by which organic compounds, and especially pharmaceuticals, have been isotopically labelled by the incorporation of carbon or hydrogen isotopes …
Z Ye, E Brillas, F Centellas, PL Cabot, I Sirés - … from urban wastewater at mild pH - tdx.cat
Fenton's reaction (reaction (S1) in Table S1) has promoted the development of one of the most successful subtypes within the advanced oxidation processes (AOPs) for the degradation …
Number of citations: 3 www.tdx.cat
Z Ye, E Brillas, F Centellas, PL Cabot, I Sirés - Water research, 2020 - Elsevier
This work reports the first investigation on the use of EDDS as chelating agent in photoelectro-Fenton (PEF) treatment of water at near-neutral pH. As a case study, the removal of the …
Number of citations: 52 www.sciencedirect.com
R Solà, OB Sutcliffe, CE Banks, B Maciá - Sustainable Chemistry and …, 2017 - Elsevier
Remarkable advances have been made in the development of an environmentally-friendly approach for the rapid and simple construction of the Active Pharmaceutical Ingredient (API) …
Number of citations: 12 www.sciencedirect.com

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